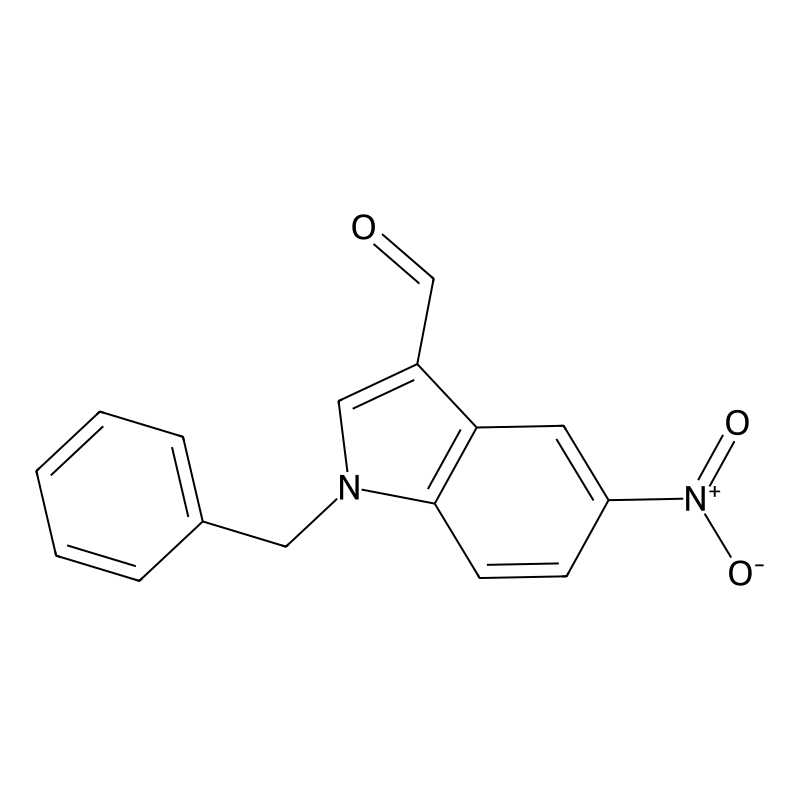

1-Benzyl-5-nitroindole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-5-nitroindole-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzyl group, a nitro group at the 5-position of the indole ring, and an aldehyde functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 284.28 g/mol. This compound is recognized for its potential in various chemical and biological applications, particularly in medicinal chemistry and organic synthesis .

- Electrocyclization: It can serve as a reactant in Nazarov-type electrocyclization, which is a useful method for synthesizing cyclic compounds .

- Mannich Reaction: This compound can be involved in Mannich-type couplings with aldehydes and secondary amines, leading to the formation of β-amino carbonyl compounds .

- Formation of Inhibitors: It acts as a precursor for synthesizing inhibitors targeting the C-terminal domain of RNA polymerase II, which is significant in cancer research .

The biological activity of 1-benzyl-5-nitroindole-3-carbaldehyde has been explored in various studies. It exhibits potential cytotoxic effects against different cancer cell lines, making it a candidate for further investigation as an anticancer agent. The presence of the nitro group may enhance its reactivity and biological interactions, contributing to its efficacy in inhibiting tumor growth .

Several methods have been developed for synthesizing 1-benzyl-5-nitroindole-3-carbaldehyde:

- Nitro Group Introduction: The nitro group can be introduced into the indole structure through electrophilic aromatic substitution.

- Formylation: The aldehyde functionality is typically introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where an indole derivative reacts with phosphorus oxychloride and dimethylformamide.

- Benzylation: The benzyl group can be introduced through nucleophilic substitution or Friedel-Crafts alkylation reactions involving benzyl halides and indole derivatives .

1-Benzyl-5-nitroindole-3-carbaldehyde has several applications:

- Medicinal Chemistry: As a precursor for developing new anticancer agents and inhibitors of RNA polymerase II.

- Organic Synthesis: Used as a reactant in various synthetic pathways to create complex organic molecules.

- Research Tool: Employed in studies investigating the biological mechanisms of action related to indole derivatives .

Studies investigating the interactions of 1-benzyl-5-nitroindole-3-carbaldehyde with biological targets have shown promising results. Its ability to inhibit specific protein interactions makes it valuable for understanding cellular processes and developing therapeutic agents. For instance, it has been noted to interact with components involved in apoptosis regulation, potentially influencing cancer cell survival .

Several compounds share structural similarities with 1-benzyl-5-nitroindole-3-carbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Benzylindole-3-carbaldehyde | 10511-51-0 | Lacks nitro group; simpler structure |

| 5-Nitroindole | 84-74-2 | Nitro group present but lacks benzyl substituent |

| 1-Benzyl-3-formylindole | 300664-53-3 | Similar aldehyde functionality; different nitro position |

| 1-(4-Nitrobenzyl)-indole | 300664-53-X | Contains a nitrobenzyl substituent; different reactivity |

Uniqueness: The presence of both the benzyl and nitro groups in 1-benzyl-5-nitroindole-3-carbaldehyde distinguishes it from these similar compounds, enhancing its potential for diverse